Natural product derived from plant source.
Myrtucommulone B is a natural product found in Myrtus communis with data available.
Myrtucommulone B
CAS No.: 54247-23-3
Cat. No.: VC1851949
Molecular Formula: C24H30O6
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54247-23-3 |
|---|---|
| Molecular Formula | C24H30O6 |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 6,8-dihydroxy-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione |
| Standard InChI | InChI=1S/C24H30O6/c1-10(2)14-15-12(25)9-13(26)16(18(27)11(3)4)19(15)30-21-17(14)20(28)23(5,6)22(29)24(21,7)8/h9-11,14,25-26H,1-8H3 |
| Standard InChI Key | AYAUOXWJIWVPSO-UHFFFAOYSA-N |
| SMILES | CC(C)C1C2=C(C(=C(C=C2O)O)C(=O)C(C)C)OC3=C1C(=O)C(C(=O)C3(C)C)(C)C |
| Canonical SMILES | CC(C)C1C2=C(C(=C(C=C2O)O)C(=O)C(C)C)OC3=C1C(=O)C(C(=O)C3(C)C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Myrtucommulone B is classified as a non-prenylated acylphloroglucinol compound with the molecular formula C24H30O6 and a molecular weight of 414.5 g/mol . The compound is registered in chemical databases with the CAS number 54247-23-3 and PubChem CID 9888014 . It possesses a unique symmetrical structure that contributes to its distinctive biological activities.
Structural Features
The chemical name of Myrtucommulone B is 6,8-dihydroxy-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione, also known as 4,9-Dihydro-6,8-dihydroxy-2,2,4,4-tetramethyl-9-(1-methylethyl)-5-(2-methyl-1-oxopropyl)-1H-xanthene-1,3(2H)-dione . The structural composition includes multiple hydroxyl groups and a xanthene skeleton that contributes to its biological activity profile. Nuclear Magnetic Resonance (NMR) analysis reveals that the compound contains signals of multiple methyl groups and an olefinic proton, which are characteristic of its structure .
Source and Isolation
Natural Source
Myrtucommulone B is predominantly found in Myrtus communis L., a plant widely distributed throughout the Mediterranean region . The compound is primarily extracted from the leaves of this plant, which has been used in traditional medicine systems for various ailments. Myrtus communis belongs to the subfamily Myrtoideae within the Myrtaceae family, which is known for producing numerous biologically active compounds .
Isolation Techniques
The isolation of Myrtucommulone B was first reported alongside Myrtucommulone A as part of research investigating the chemical constituents of Myrtus communis with potential biological activities . The extraction process typically involves solvent extraction of plant material followed by chromatographic purification techniques. The initial investigations into these compounds were driven by the search for natural products with useful biological activities, particularly those with antibacterial properties . The isolation and structure elucidation of Myrtucommulone B represented an important advancement in natural product chemistry.
Biological Activities
Anti-inflammatory Properties
One of the most significant biological activities of Myrtucommulone compounds is their anti-inflammatory effect. Studies have demonstrated that Myrtucommulone suppresses the biosynthesis of eicosanoids by inhibiting key enzymes involved in inflammatory pathways, including 5-lipoxygenase and cyclooxygenase-1 . In animal models, Myrtucommulone administration reduced carrageenan-induced paw edema in mice in a dose-dependent manner, demonstrating its effectiveness against acute inflammation .
Effects on Inflammatory Mediators
Research on Myrtucommulone has shown that it can reduce:
-
Exudate volume and leukocyte numbers in inflammatory models
-
Lung injury and neutrophil infiltration
-
Intercellular adhesion molecule-1 and P-selectin expression
-
Pro-inflammatory cytokine levels, including tumor necrosis factor-alpha and interleukin-1beta
These effects collectively contribute to the compound's potent anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory conditions.
Antimicrobial Activity
Compounds related to Myrtucommulone B have demonstrated significant antibacterial properties, particularly against gram-positive bacteria . Notably, some synthetic derivatives have exhibited potent activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA), and vancomycin-resistant Enterococcus (VRE) . In some cases, these compounds have shown greater potency than conventional antibiotics like vancomycin, highlighting their potential as new antimicrobial agents .
Synthesis Methods
Asymmetric Total Synthesis
Recent advances in synthetic chemistry have enabled the asymmetric total synthesis of Myrtucommulone-related compounds. A noteworthy approach involves a concise catalytic method that proceeds in only 5-7 steps from readily available starting materials without requiring protecting groups . This synthetic route represents a significant achievement in the field of natural product synthesis.
Structure-Activity Relationships
Comparative Potency
Studies examining the biological activities of various Myrtucommulone derivatives have revealed interesting structure-activity relationships. The table below presents PC50 values (concentration producing 50% of the maximum possible effect) for selected compounds, indicating their relative potencies:
| Compound | PC50, μM |
|---|---|
| 1 | 16.5 |
| 2 | 0.28 |
| 3 | 4.4 |
| 4 | 6.0 |
| 5 | 9.2 |
| 6 | 42.8 |
| 7 | 7.8 |
| 8 | 10.0 |
| 9 | 0.02 |
| 10 | 6.1 |
| 11 | 1.0 |
| 12 | 88.3 |
| 13 | 5.2 |
| 14 | 0.7 |
| 15 | 15.2 |
Within this series, compound 9 demonstrates the highest potency with a PC50 value of 0.02 μM, while compound 2 (Myrtucommulone A) shows significant activity with a PC50 of 0.28 μM . These data provide valuable insights into how structural modifications affect the biological activity of these compounds.
Structural Determinants of Activity
The unique structural features of Myrtucommulone B, including its hydroxyl groups and xanthene core, contribute significantly to its biological activities. Comparative analyses of Myrtucommulone A, B, and related compounds have revealed that minor structural variations can lead to substantial differences in potency and specificity toward different biological targets . Understanding these structure-activity relationships is crucial for the rational design of more effective derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume